1-(3-chlorophenyl)-1H-pyrazol-5-amine
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Overview
Description
1-(3-chlorophenyl)-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of a chlorine atom on the phenyl ring at the 3-position makes this compound unique and potentially useful in various chemical and biological applications.
Mechanism of Action
Target of Action
The compound “1-(3-chlorophenyl)-1H-pyrazol-5-amine” is a derivative of the phenylpiperazine class . It primarily targets the 5-hydroxytryptamine receptor 2C (5-HT2C) in humans . The 5-HT2C receptor is a subtype of the 5-HT2 receptor that binds the neurotransmitter serotonin. It is known to play a significant role in mood and anxiety disorders .
Mode of Action
The compound acts as an agonist at the 5-HT2C receptor . Agonists are substances that bind to specific receptors and trigger a response in the cell. By binding to the 5-HT2C receptor, “this compound” enhances the action of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness .
Biochemical Pathways
It is known that the activation of 5-ht2c receptors leads to the release of various neurotransmitters such as dopamine and norepinephrine . These neurotransmitters are involved in a variety of physiological functions, including mood regulation, appetite, and sleep .
Pharmacokinetics
Similar compounds in the phenylpiperazine class are known to be metabolized in the liver, specifically by the cyp2d6 enzyme . The elimination half-life of these compounds can range from 4 to 14 hours
Result of Action
The activation of 5-HT2C receptors by “this compound” can lead to various molecular and cellular effects. For instance, it can result in the release of neurotransmitters, which can influence mood and behavior . .
Action Environment
The action, efficacy, and stability of “this compound” can be influenced by various environmental factors. These can include the presence of other drugs or substances in the body, the pH of the environment, and the individual’s genetic makeup. For instance, the presence of other drugs that inhibit or induce the CYP2D6 enzyme could potentially affect the metabolism and efficacy of this compound
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other compounds, it may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . These potential effects would need to be confirmed through experimental studies.
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-1H-pyrazol-5-amine typically involves the reaction of 3-chlorobenzaldehyde with hydrazine hydrate to form 3-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under basic conditions to yield the desired pyrazole compound. The reaction conditions often include the use of ethanol as a solvent and heating the mixture to reflux .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol for nucleophilic substitution.
Major Products Formed
Oxidation: Pyrazole derivatives with additional oxygen-containing functional groups.
Reduction: Reduced pyrazole compounds with hydrogenated functional groups.
Substitution: Pyrazole derivatives with substituted phenyl rings.
Scientific Research Applications
1-(3-chlorophenyl)-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of agrochemicals and dyes.
Comparison with Similar Compounds
Similar Compounds
3-Chloromethcathinone (3-CMC): A synthetic cathinone with stimulant properties.
1-(3-Chlorophenyl)piperazine (mCPP): A psychoactive substance with serotonergic activity.
Uniqueness
1-(3-chlorophenyl)-1H-pyrazol-5-amine is unique due to its pyrazole core structure, which imparts distinct chemical and biological properties. Unlike 3-chloromethcathinone and 1-(3-chlorophenyl)piperazine, which are primarily known for their psychoactive effects, this compound is explored for its broader applications in chemistry, biology, and medicine .
Properties
IUPAC Name |
2-(3-chlorophenyl)pyrazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-7-2-1-3-8(6-7)13-9(11)4-5-12-13/h1-6H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRYREVLPUANDIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=CC=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15001-15-7 |
Source
|
Record name | 1-(3-chlorophenyl)-1H-pyrazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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